molecular formula C9H7Li B6317053 Indenyllithium CAS No. 20669-47-0

Indenyllithium

Cat. No. B6317053
CAS RN: 20669-47-0
M. Wt: 122.1 g/mol
InChI Key: DWWZPYPYUFXZTL-UHFFFAOYSA-N
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Description

Indenyllithium is a type of organolithium reagent, which is a chemical compound containing a carbon-lithium bond. It is a strong nucleophile, meaning that it can form strong bonds with other molecules, making it useful in a variety of scientific research applications. Indenyllithium is most commonly used in organic synthesis and can be used to create a variety of compounds. It is also used for chemical reactions involving the reduction of carboxylic acid derivatives.

Scientific Research Applications

1. Preparation of Chiral Indenes

Indenyllithium has been used in the preparation of new chiral indenes. A study by Silver et al. (2004) describes a procedure where indenyllithium reacts with a β-pinenyl derived chlorosilane to synthesize 1-, 2- and 1,3-chirally substituted indenes (Silver, Johansson, Sjöholm, & Leino, 2004).

2. Synthesis and Characterization in Metallocene Chemistry

Indenyllithium is significant in the synthesis and characterization of metallocenes containing hetaryl substituents. Dreier et al. (2001) used 2-(2-furyl)indenyllithium to synthesize bis[2-(2-furyl)indenyl]zirconium dichloride, a compound used in Ziegler-Natta catalysts for producing elastomeric polypropylene (Dreier, Unger, Erker, Wibbeling, & Fröhlich, 2001).

3. Regioselective Synthesis of Indenes

Yanagisawa et al. (2003) researched the intramolecular substitution reaction of lithium alkylidene carbenoids, using this reaction for the regioselective preparation of indene derivatives. This study highlights the utility of indenyllithium in creating substituted indenes (Yanagisawa, Miura, Kitamura, Narasaka, & Ando, 2003).

properties

IUPAC Name

lithium;1H-inden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7.Li/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWZPYPYUFXZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[CH-]1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455657
Record name Lithium, 1H-inden-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium, 1H-inden-1-yl-

CAS RN

20669-47-0
Record name Lithium, 1H-inden-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Inden-1-yllithium
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Synthesis routes and methods I

Procedure details

Indene (10.0 g, 0.0861 moles) was stirred in hexane (150 mL) as n-BuLi (0.8783 moles, 54.8 mL of 1.6 M solution in hexane) was added drop wise. The mixture was allowed to stir overnight at room temperature during which time a solid precipitated. After the reaction period the solid was collected via suction filtration, washed with hexane, dried under vacuum, and was used without further purification or analysis (9.35 g, 89.1% yield).
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10 g
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54.8 mL
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150 mL
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Yield
89.1%

Synthesis routes and methods II

Procedure details

A 500 mL Schlenk flask is charged with diethyl ether, 225 mL, and n-butyllithium, 13.6 mL of a 2.93M solution in hexane (45 mmole). The mixture is stirred magnetically and chilled to -78° C. in a dry ice/acetone bath. Indene, 5.25 mL (45 mmole), is added to the solution which is then allowed to warm to room temperature. The solution is stirred at least 12 hours at room temperature prior to further reaction. Titration of the sample shows the reaction is complete.
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45 mmol
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Synthesis routes and methods III

Procedure details

A 100 mL Schlenk flask is charged with diethyl ether, 50 mL, and n-butyllithium, 5.2 mL (13.88 mmole) of a 2.68M solution in hexane) at -78° C. To the magnetically stirred, chilled solution is added nitrogen degassed indene, 1.8 mL (15.27 mmole). The mixture is stirred and warmed to room temperature over 1 to 2 hours. The mixture is stirred at least an additional 4 hours at room temperature to insure complete reaction prior to further use.
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Synthesis routes and methods IV

Procedure details

A 100 mL Schlenk flask is charged with diethyl ether, 50 mL, and n-butyllithium, 5.5 mL of a 2.78M solution is hexane (16 mmoles), while stirring magnetically and maintaining the temperature at or below -20° C. in a dry ice/acetone bath. Nitrogen degassed indene, 2.0 mL (16.8 mmole), is added to the chilled, stirred solution. The mixture is warmed to room temperature and stirred approximately 15 hours followed by refluxing for 1 hour. The reaction is assumed to be stoichiometric and complete based on titration data obtained from previous preparations of lithium indenide.
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16 mmol
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Synthesis routes and methods V

Procedure details

A 250 mL Schlenk flask is charged with diethyl ether, 100 mL, then chilled to -20° C. To the chilled solvent is added n-butyllithium, 5.4 mL of a 2.79M in hexane (15 mmole). To the magnetically stirred mixture is added nitrogen degassed indene, 1.92 mL (16.5 mmole). The mixture is stirred overnight at room temperature.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indenyllithium
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Citations

For This Compound
544
Citations
L MEURLING - Acta Chem. Scand. B, 1974 - actachemscand.org
… This paper describes the use of indenyllithium compounds for the preparation of both 1- and 1,3-alkylsubstituted indenes. Contrary to the findings of others,“ no need was found for …
Number of citations: 36 actachemscand.org
WE Rhine, GD Stucky - Journal of the American Chemical Society, 1975 - ACS Publications
The molecularstructure and charge distribution in indenyllithium tetramethylethylenediamine, C4H7L1N2C6H16, have been studied bysingle-crystal X-ray diffraction, nuclear magnetic …
Number of citations: 89 pubs.acs.org
H Schumann, DF Karasiak, SH Mühle… - Journal of …, 1999 - Elsevier
… The procedure described above for the synthesis of 2 was followed with indenyllithium (2.43 g, 19.9 mmol) and 5-bromo-1-pentene (2.97 g, 19.9 mmol) in THF (50 ml) to yield after …
Number of citations: 30 www.sciencedirect.com
JL Fauré, G Erker, R Fröhlich… - European Journal of …, 2000 - Wiley Online Library
… Single crystals of this specifically substituted indenyllithium … In the crystal the indenyllithium compound 3 adopts a polymeric … The use of such substituted indenyllithium reagents is …
H Yanagisawa, K Miura, M Kitamura… - Bulletin of the …, 2003 - journal.csj.jp
… of resultant 3-indenyllithium to 1-indenyllithium by a sequential … the formation of 1-indenyllithium. Actually, the ratio of 28d and … Since no double bond isomerization of 3-indenyllithium D …
Number of citations: 27 www.journal.csj.jp
RE Dinnebier, S Neander, U Behrens, F Olbrich - Organometallics, 1999 - ACS Publications
The solid-state structures of two important organometallic reagents, base-free indenyllithium and base-free fluorenylsodium, were determined by high-resolution X-ray powder diffraction …
Number of citations: 53 pubs.acs.org
T Dreier, G Unger, G Erker, B Wibbeling… - Journal of organometallic …, 2001 - Elsevier
… for the selective formation of the 2-(2-furyl)indenyllithium system (5). It was obtained as an off-… The 2-(2-furyl)indenyllithium reagent 6 was then reacted with zirconium tetrachloride in a 2:…
Number of citations: 22 www.sciencedirect.com
W Peascoe, DE Applequist - The Journal of Organic Chemistry, 1973 - ACS Publications
… stirred magnetically at room temperature for 2 hr for freshlymixed solutions and for 1 hr for equilibrated solutions, during which time a white precipitate presumed to be indenyllithium …
Number of citations: 23 pubs.acs.org
T Dreier, R Fröhlich, G Erker - Journal of Organometallic Chemistry, 2001 - Elsevier
Addition of 2-lithiopyridine to 1-indanone followed by aqueous workup gave 1-(2-pyridyl)indanol (3); subsequent H + -catalyzed H 2 O-elimination gave 3-(2-pyridyl)indene 4. …
Number of citations: 32 www.sciencedirect.com
H Schumann, O Stenzel, F Girgsdies… - …, 2001 - ACS Publications
… Although these ligands were prepared by the straightforward alkylation of (indenyl)- or (4,7-dimethyl)-indenyllithium complexes with several terpene-derived sulfonate esters, the yields …
Number of citations: 4 pubs.acs.org

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